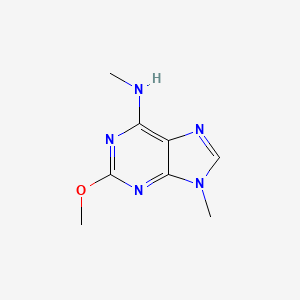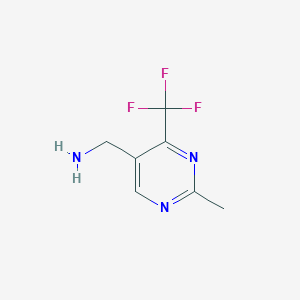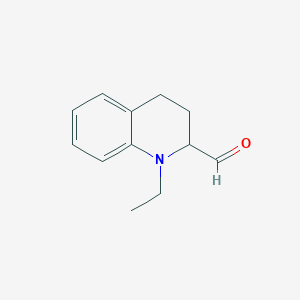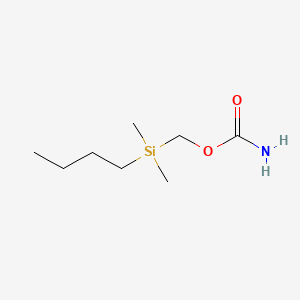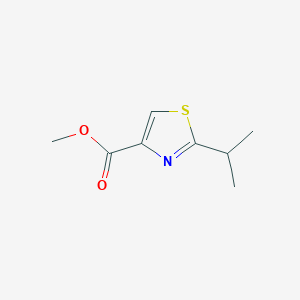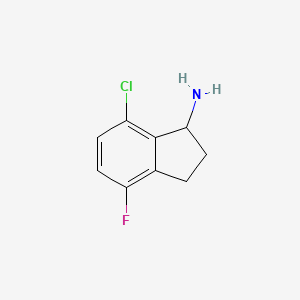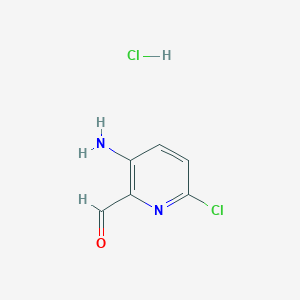
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core with a cyclopropyl group at the second position and a hydroxyl group at the fourth position. The tetrahydroquinazoline structure is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, dihydroquinazoline derivatives, and substituted quinazolines.
Scientific Research Applications
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinazoline: Lacks the cyclopropyl group and hydroxyl group.
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to the presence of both the cyclopropyl group and the hydroxyl group, which contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H14N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h7H,1-6H2,(H,12,13,14) |
InChI Key |
QUKJOLLRGBMYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



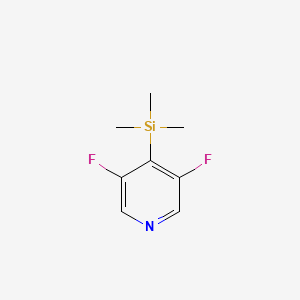
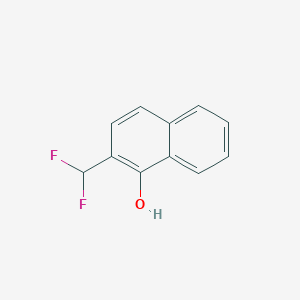
![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)

![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
